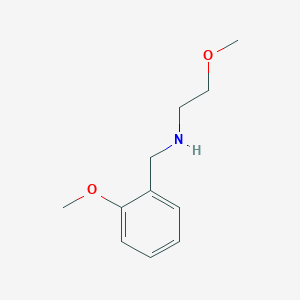

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

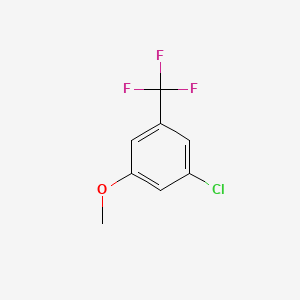

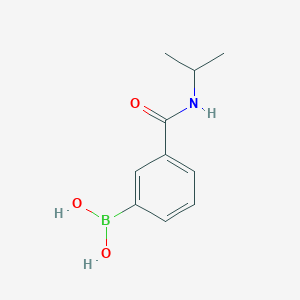

The first paper describes a metal and base free synthesis of primary amines through ipso amination of organoboronic acids using [bis(trifluoroacetoxy)iodo]benzene (PIFA) and N-bromosuccinimide (NBS) with methoxyamine hydrochloride as the aminating agent . This method provides a mild alternative to the use of strong bases for activating the aminating agent and could potentially be applied to the synthesis of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine, considering the structural similarities in the methoxy functional groups.

Molecular Structure Analysis

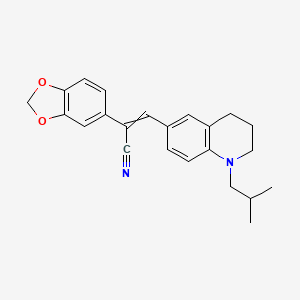

While the molecular structure of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine is not analyzed in the papers, the second paper discusses a related compound, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, which is a nitrogen analog of stilbene . The presence of methoxy groups and the amine functionality in this compound could provide insights into the electronic and steric effects that similar substituents might have on the molecular structure of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine.

Chemical Reactions Analysis

The papers do not provide specific reactions for (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine, but the synthesis method described in the first paper indicates that the amination reaction proceeds via activation of the aminating reagent followed by B-N 1,2-aryl migration . This suggests that similar activation and migration mechanisms could be involved in the chemical reactions of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine are not directly reported in the papers. However, the second paper provides some insight into the properties of a structurally related compound, which exhibits UV-blocking effects and SOD-like activity . These properties are indicative of potential antioxidant and photoprotective characteristics that might also be relevant for (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine.

Wissenschaftliche Forschungsanwendungen

Synthesis of Analgesic Compounds

2-Methoxy-benzyl-(2-methoxy-ethyl)-amine, as a chemical moiety, may contribute to the synthesis of various analgesic compounds. Research by Rádl, Hezký, Konvička, and Krejci (2000) involved the synthesis of 2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines, leading to the creation of compounds with significant analgesic activities. The study highlighted the synthesis pathway involving different reactants, including (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine, to yield these bioactive compounds (Rádl et al., 2000).

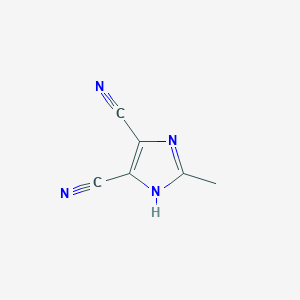

Studies on Tautomerism and Alkylation

In the realm of organic chemistry, Roggen and Gundersen (2008) conducted synthetic studies focusing on N-Methoxy-9-methyl-9H-purin-6-amines, where the influence of various substituents was observed. The study shed light on the tautomerism and alkylation properties of compounds, potentially involving derivatives related to (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine. Understanding the tautomeric behaviors and reactivity under alkylation conditions is crucial for the design of novel compounds with desired biological or chemical properties (Roggen & Gundersen, 2008).

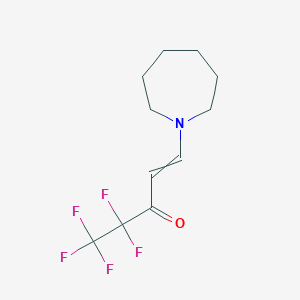

Mechanistic Studies in Hydrogenation Reactions

Aberg, Samec, and Bäckvall (2006) explored the hydrogenation of imines, including compounds like [1-(4-methoxy-phenyl)-ethylidene]-methyl-amine, using Noyori's catalyst. The research focused on the acidic activation requirement and supported an ionic mechanism over a concerted one, highlighting the complex nature of hydrogenation reactions involving such chemical structures (Aberg, Samec, & Bäckvall, 2006).

Reductive Monoalkylation and Synthesis of Amino Aryls

Sydnes, Kuse, and Isobe (2008) investigated the reductive monoalkylation of nitro aryls to synthesize secondary benzyl amino aryls, a process that may involve derivatives of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine. Their research emphasized the transformation of different nitro aryls into secondary amines, contributing to a diverse range of chemical syntheses and applications (Sydnes, Kuse, & Isobe, 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methoxy-N-[(2-methoxyphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-8-7-12-9-10-5-3-4-6-11(10)14-2/h3-6,12H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVXYUDGGRXXAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397668 |

Source

|

| Record name | (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | |

CAS RN |

827328-30-3 |

Source

|

| Record name | (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)